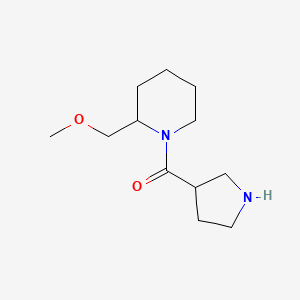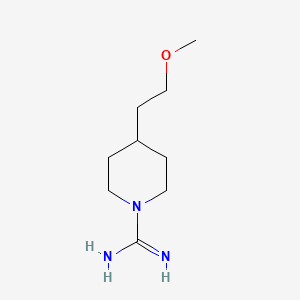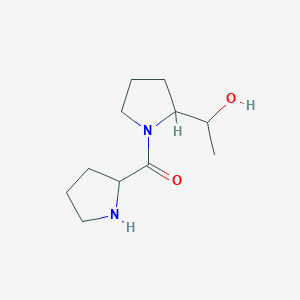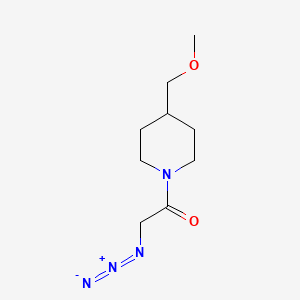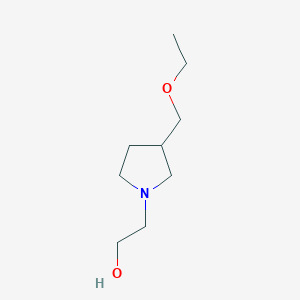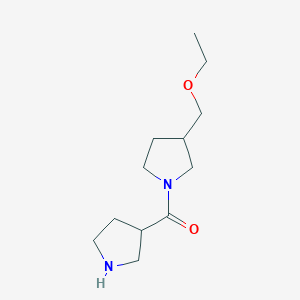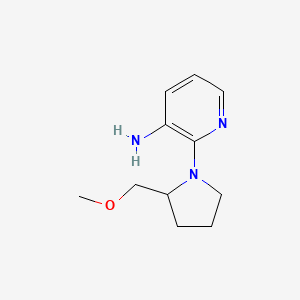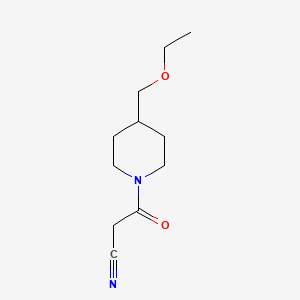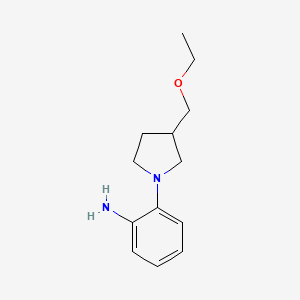
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Synthesis and Structural Studies
- An efficient method for synthesizing highly substituted pyrrolidinone derivatives was developed, involving a three-component one-pot reaction. The structural confirmation was achieved through FTIR, NMR spectroscopy, and single-crystal X-ray analysis. This research contributes to understanding the synthesis and structural characteristics of pyrrolidinone derivatives, which are chemically related to "2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline" (Ahankar et al., 2021).
Reactivity and Applications
- The study on the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid demonstrated the potential of fluorinated compounds in exhibiting broad-spectrum antibacterial activities. This research highlights the application of pyrrolidine derivatives in developing new antibacterial agents (Stefancich et al., 1985).
Material Science and Polymer Chemistry
- The study on the adsorption of pyrrole, aniline, and pyrrolidine on the Si(001)−(2 × 1) surface using spectroscopy techniques highlights the role of aromaticity in bonding nitrogen-containing organic molecules to silicon surfaces. This research has implications for materials science, particularly in the fabrication of silicon-based electronic devices (Cao et al., 2001).
Catalysis and Polymerization
- Silver(I)-pyridinyl Schiff base complexes were synthesized and structurally characterized, showing reactivity in the ring-opening polymerization of ε-caprolactone. This study provides insights into the application of pyrrolidine derivatives in catalysis and polymerization processes, which are crucial for polymer chemistry (Njogu et al., 2017).
Quantum Chemistry and Molecular Properties
- DFT and quantum chemical investigation on molecular properties of substituted pyrrolidinones, including studies on electronic properties, HOMO-LUMO analysis, and chemical shifts, contribute to understanding the molecular behavior and potential applications of these compounds in various chemical and pharmaceutical fields (Bouklah et al., 2012).
Propriétés
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-10-11-7-8-15(9-11)13-6-4-3-5-12(13)14/h3-6,11H,2,7-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZFTKDABXCNAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

